![molecular formula C22H17NO2SSn B14214753 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole CAS No. 821799-30-8](/img/structure/B14214753.png)
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole is a chemical compound that belongs to the class of organotin compounds. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole typically involves the reaction of triphenyltin chloride with a thiazole derivative. One common method includes dissolving 1,8-dihydroxy-3-carboxyanthraquinone and sodium ethoxide in methanol, followed by the addition of triphenyltin chloride. The reaction mixture is stirred at room temperature for 12 hours, and the resulting product is recrystallized from methanol to obtain the desired compound .
Analyse Chemischer Reaktionen
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole involves its interaction with molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing it to interact with various biomolecules. The compound’s organotin moiety also contributes to its biological activity by interacting with cellular components and disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole can be compared with other similar compounds, such as:
Triphenyltin chloride: A precursor used in the synthesis of this compound.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the thiazole ring and the triphenylstannyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
821799-30-8 |
|---|---|
Molekularformel |
C22H17NO2SSn |
Molekulargewicht |
478.2 g/mol |
IUPAC-Name |
triphenylstannyl 1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/3C6H5.C4H3NO2S.Sn/c3*1-2-4-6-5-3-1;6-4(7)3-5-1-2-8-3;/h3*1-5H;1-2H,(H,6,7);/q;;;;+1/p-1 |
InChI-Schlüssel |
HGEGUABBGAMBPJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


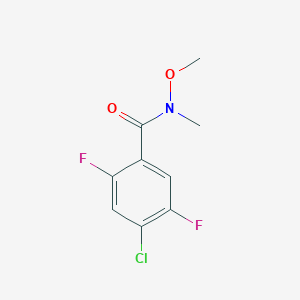
![1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B14214674.png)
![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
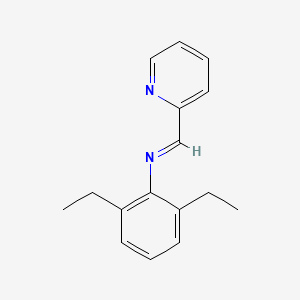
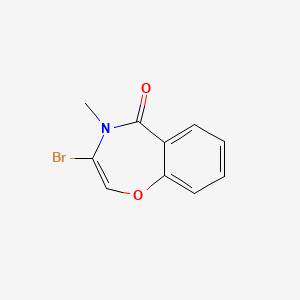
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
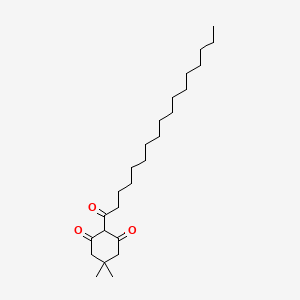
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
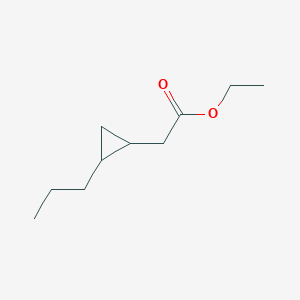
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
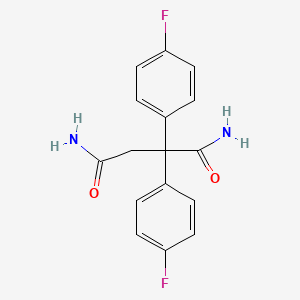
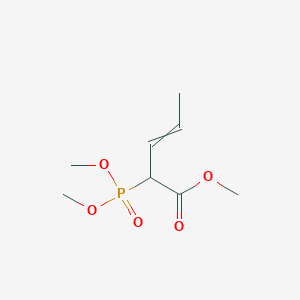
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)

